Ethyl 3-fluoro-1H-pyrrole-2-carboxylate

Description

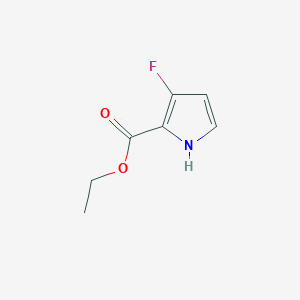

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAWEJUJIOUTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434813 | |

| Record name | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168102-05-4 | |

| Record name | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the pyrrole ring can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic profile of drug candidates.[1] This guide provides a comprehensive overview of the known physical properties of this compound, offering a valuable resource for researchers working with this compound. This compound is a key building block for a drug candidate against the hepatitis B virus.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted through computational models and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO₂ | [3][4] |

| Molecular Weight | 157.14 g/mol | [3][4] |

| Appearance | Solid | Sigma-Aldrich |

| Density | 1.243 ± 0.06 g/cm³ | [3] |

| Melting Point | Not available | |

| Boiling Point | 261.1 ± 25.0 °C (Predicted) | [3] |

| Solubility | Not available | |

| pKa | 13.79 ± 0.50 (Predicted) | [3] |

| LogP (XLogP3) | 1.33 | [3] |

| CAS Number | 168102-05-4 | [3][4] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While complete spectral data with detailed peak assignments are not publicly available, the following information has been reported:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: A chemical shift of -156.45 ppm has been reported in DMSO-d₆.[2] This signal is characteristic of a fluorine atom attached to an aromatic ring.

-

¹H NMR and ¹³C NMR: Detailed experimental spectra with peak assignments are not available in the searched literature. However, for structurally similar pyrrole derivatives, the following general chemical shift regions can be expected:

-

¹H NMR:

-

Ethyl group protons: ~1.3 ppm (triplet, 3H) and ~4.3 ppm (quartet, 2H).

-

Pyrrole ring protons: ~6.0-7.5 ppm.

-

N-H proton: A broad singlet, typically in the range of 8.0-12.0 ppm.

-

-

¹³C NMR:

-

Ethyl group carbons: ~14 ppm and ~60 ppm.

-

Pyrrole ring carbons: ~100-140 ppm.

-

Carbonyl carbon: ~160-170 ppm.

-

-

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, characteristic absorption bands can be predicted based on its functional groups:

-

N-H stretch: A broad peak around 3300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3150 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1700-1730 cm⁻¹.

-

C-F stretch: An absorption in the region of 1000-1400 cm⁻¹.

-

C-N and C-C stretching (pyrrole ring): Peaks in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Detailed mass spectral data and fragmentation patterns for this compound are not available in the reviewed sources. The molecular ion peak ([M]⁺) would be expected at m/z = 157.05.

Experimental Protocols

Detailed, validated experimental protocols for the determination of the physical properties of this compound are not explicitly described in the available literature. However, standard methodologies can be employed.

Determination of Melting Point

Caption: Workflow for Melting Point Determination.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Determination of Solubility

Caption: Workflow for Solubility Determination.

-

Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, dimethyl sulfoxide) are selected.

-

Qualitative Assessment: A small, measured amount of this compound is added to a fixed volume of each solvent at room temperature.

-

Observation: The mixture is agitated, and the solubility is observed.

-

Quantitative Assessment (if required): If the compound is soluble, further amounts are added incrementally until saturation is reached to determine the approximate solubility in g/L or mg/mL.

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound. While fundamental identifiers and some predicted properties are known, there is a clear need for comprehensive experimental determination of its melting point, boiling point, solubility, and detailed spectral characterization. Such data is essential for its effective use in research and development, particularly in the field of medicinal chemistry where precise physical properties are critical for formulation, quality control, and understanding structure-activity relationships.

References

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate: A Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate (CAS 168102-05-4), a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry. Its emergence as a key intermediate in the synthesis of potent Hepatitis B Virus (HBV) capsid assembly modulators has underscored its importance for researchers, scientists, and drug development professionals. This document consolidates critical information regarding its synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and applications, with a focus on providing actionable insights and field-proven protocols.

Introduction: The Strategic Value of Fluorinated Pyrroles

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, binding affinity, and pKa.[1] The pyrrole scaffold, a ubiquitous motif in natural products and pharmaceuticals, serves as a versatile platform for drug discovery, known to impart a range of biological activities including antibacterial, anticancer, and antiviral properties.[2][3]

The strategic combination of these two elements in This compound creates a high-value building block. The fluorine atom at the 3-position of the pyrrole ring significantly influences the electron distribution and reactivity of the heterocycle, offering unique opportunities for constructing complex molecular architectures. This guide will elucidate the practical aspects of utilizing this compound, transitioning from its fundamental properties to its application in cutting-edge antiviral research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use in synthesis and process development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These parameters are essential for reaction setup, solvent selection, and purification.

| Property | Value | Source |

| CAS Number | 168102-05-4 | [4] |

| Molecular Formula | C₇H₈FNO₂ | [4] |

| Molecular Weight | 157.14 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CCOC(=O)C1=C(C=CN1)F | [4] |

| InChIKey | XKAWEJUJIOUTRS-UHFFFAOYSA-N | [4] |

Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Notes | Reference |

| ¹⁹F NMR | -156.45 | (376 MHz, DMSO-d₆) | [5] |

| ¹H NMR | Anticipated ~11.5 (br s, 1H, NH), ~6.9 (m, 1H, H5), ~6.2 (m, 1H, H4), 4.25 (q, 2H, OCH₂), 1.30 (t, 3H, CH₃) | Based on similar pyrrole-2-carboxylates.[6][7] | N/A |

| ¹³C NMR | Anticipated ~160 (C=O), ~145 (d, C3-F), ~120 (C2), ~118 (C5), ~105 (d, C4), ~60 (OCH₂), ~14 (CH₃) | Based on general chemical shift predictions and data from related fluorinated pyrroles.[6][8] | N/A |

Note: The ¹H and ¹³C NMR data are predictive and should be confirmed experimentally. Researchers are encouraged to acquire their own analytical data for this compound.

Scalable Synthesis

The availability of a robust and scalable synthetic route is paramount for the widespread application of a key building block in drug development. Research published in Organic Process Research & Development outlines an efficient, scalable synthesis of this compound.[5][9] One practical approach involves the electrophilic fluorination of a corresponding pyrrole precursor.

Synthetic Workflow Overview

The synthesis leverages readily available starting materials and employs a direct fluorination strategy, which is a common method for introducing fluorine into heterocyclic systems.

Caption: Scalable synthesis approach via electrophilic fluorination.

Detailed Experimental Protocol: Electrophilic Fluorination

This protocol is adapted from the procedure described for a regioisomeric compound, which illustrates the general methodology for fluorinating pyrrole-2-carboxylates.[8]

Self-Validating System: The success of this reaction is critically dependent on temperature control to manage the reactivity of the fluorinating agent and minimize side-product formation. The workup procedure is designed to effectively remove the reagents and isolate the product.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a 5:1 mixture of acetonitrile (MeCN) and acetic acid (AcOH) in a three-necked flask equipped with a thermometer and nitrogen inlet, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) (2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature is maintained at 0 °C. Causality Insight: The use of Selectfluor provides a source of electrophilic fluorine ("F+"). The reaction is conducted at 0 °C to control the exotherm and improve the regioselectivity of the fluorination.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR until full conversion of the starting material is observed.

-

Work-up: Partition the reaction mixture between water and dichloromethane. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure fluorinated pyrrole product.

Note: This protocol describes the synthesis of a regioisomer. The synthesis of the title compound, this compound, would start from the corresponding des-fluoro precursor, ethyl 1H-pyrrole-2-carboxylate, and may require optimization of reaction conditions to achieve the desired 3-fluoro regioselectivity.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in its potential for further functionalization. The pyrrole ring, while aromatic, is electron-rich and susceptible to electrophilic substitution.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings. For this compound, this reaction proceeds with regioselectivity, providing access to key aldehyde intermediates.

Caption: Vilsmeier-Haack formylation yields a mixture of regioisomers.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on the procedure reported by Cotman et al. in ACS Omega.[8]

Self-Validating System: The reaction temperature and stoichiometry of the Vilsmeier reagent are critical for achieving good conversion. The aqueous work-up with pH adjustment is essential for the hydrolysis of the intermediate iminium salt to the final aldehyde product and for effective extraction.

Step-by-Step Methodology:

-

Vilsmeier Reagent Preparation: In a flask under an argon atmosphere, add phosphorus oxychloride (POCl₃) (1.1 eq) to N,N-dimethylformamide (DMF) (6.0 eq) at 0 °C. Stir the mixture for 30 minutes at 0 °C.

-

Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in DMF.

-

Addition: Add the solution of the pyrrole to the pre-formed Vilsmeier reagent.

-

Reaction: Heat the resulting solution to 90 °C and stir overnight. Causality Insight: The reaction of DMF and POCl₃ generates the electrophilic chloroiminium ion (Vilsmeier reagent). The electron-rich pyrrole ring attacks this electrophile. The C5 position is generally the most electronically activated site for electrophilic substitution on a pyrrole ring, but substitution at C4 can also occur.

-

Work-up and Hydrolysis: Cool the reaction mixture to room temperature and pour it onto ice.

-

Neutralization and Extraction: Adjust the pH to 9 by adding 2 M aqueous sodium hydroxide (NaOH). Extract the product into diethyl ether (Et₂O) (3x).

-

Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to separate the 4-formyl and 5-formyl regioisomers. The reported conversion gives a mixture of the 4- and 5-formylated products.[8]

Application in Drug Discovery: A Hepatitis B Core Protein Modulator Intermediate

The primary driver for the increased interest in this compound is its role as a key building block for a potent drug candidate against the Hepatitis B Virus (HBV).[5] Specifically, it is a precursor to a class of compounds known as capsid assembly modulators (CAMs).[1]

Mechanism of Action of HBV Capsid Assembly Modulators

HBV CAMs represent a promising therapeutic strategy. They allosterically bind to the viral core protein (Cp), inducing a conformational change that disrupts the normal process of capsid assembly. This can lead to the formation of non-functional, empty capsids or prevent the encapsidation of the viral pregenomic RNA, thereby halting viral replication.[1][10]

Role as a Precursor to JNJ-56136379 (Bersacapavir)

This compound is a documented starting material for the synthesis of advanced HBV core protein modulators.[8] This scaffold is incorporated into complex molecules such as JNJ-56136379 (Bersacapavir) , a potent CAM that has been evaluated in clinical trials.[11][12] The pyrrole moiety is crucial for establishing key binding interactions within the hydrophobic pocket of the core protein dimer-dimer interface.[1]

Caption: Role of the title compound in the synthesis of an HBV drug candidate.

Patents, such as US10766890B2 , cover a range of hepatitis B core protein modulators, illustrating the broad chemical space accessible from pyrrole-based intermediates.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

-

Hazard Identification: Users should consult the latest Safety Data Sheet (SDS) from their supplier. This compound may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is more than a simple heterocyclic compound; it is an enabling tool for the development of next-generation antiviral therapeutics. Its strategic fluorination provides unique chemical properties that are being exploited in the fight against chronic Hepatitis B. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, grounding these concepts in detailed, practical protocols. As research into HBV and other diseases continues, the demand for sophisticated, functionalized building blocks like this compound is set to grow, making a thorough understanding of its chemistry essential for innovation in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H8FNO2 | CID 10057761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR [m.chemicalbook.com]

- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collection - Practical Synthesis of Ethyl 3âFluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus - Organic Process Research & Development - Figshare [figshare.com]

- 8. US11814376B2 - Hepatitis b core protein modulators - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. US10766890B2 - Hepatitis B core protein modulators - Google Patents [patents.google.com]

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate molecular weight

An In-Depth Technical Guide to Ethyl 3-fluoro-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a fluorinated heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. The strategic introduction of a fluorine atom onto the pyrrole scaffold significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations are highly sought after in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic routes, and pivotal role as a key intermediate in the development of novel therapeutics, most notably for the treatment of Hepatitis B Virus (HBV).[1]

Physicochemical and Computed Properties

The fundamental properties of a compound are the bedrock of its application in research and development. For this compound, these properties dictate its solubility, reactivity, and potential for biological interaction. The key identifiers and computed physicochemical parameters are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₈FNO₂ | [2][3] |

| Molecular Weight | 157.14 g/mol | [2][3][4] |

| Exact Mass | 157.05390666 Da | [2][3] |

| CAS Number | 168102-05-4 | [2][3] |

| Density | 1.243 ± 0.06 g/cm³ (Predicted) | [3] |

| Boiling Point | 261.1 ± 25.0 °C (Predicted) | [3] |

| pKa | 13.79 ± 0.50 (Predicted) | [3] |

| XLogP3 | 1.3 - 1.4 | [2][3] |

| Polar Surface Area (PSA) | 42.09 Ų | [3] |

Synthesis and Mechanistic Insights

The accessibility of this compound has improved significantly, as it is a crucial fragment for an HBV drug candidate.[1][5] Efficient synthetic routes are paramount for its large-scale production. A common strategy involves the electrophilic fluorination of a pre-existing pyrrole ring system.

Electrophilic Fluorination Approach

A prevalent method for introducing fluorine onto an electron-rich heterocycle like pyrrole is through electrophilic fluorination. Reagents such as Selectfluor® (N-fluorobis(phenyl)sulfonimide) are often the agents of choice. The choice of an electrophilic fluorinating agent over nucleophilic methods is dictated by the electron-rich nature of the pyrrole core. Selectfluor is favored due to its relative safety and efficacy, often leading to cleaner reactions and higher yields compared to other sources of "F+".[5]

The reaction is typically performed in a polar aprotic solvent, like acetonitrile, which can solubilize both the substrate and the fluorinating agent. The mechanism involves the attack of the electron-rich C3 position of the pyrrole ring on the electrophilic fluorine atom of Selectfluor, leading to the formation of the fluorinated product.

Caption: Generalized workflow for the synthesis of a fluorinated pyrrole carboxylate.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. For this compound, the following are key characterization data points:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the protons on the pyrrole ring. The coupling between the fluorine atom and adjacent protons (³JHF, ⁴JHF) would be observable.

-

¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon, the ethyl group carbons, and the four carbons of the pyrrole ring. The C-F coupling constants (¹JCF, ²JCF) are a definitive feature, with the carbon directly attached to the fluorine exhibiting a large splitting pattern.

-

¹⁹F NMR: The fluorine NMR spectrum provides direct evidence of successful fluorination. A reported value for a similar structure is a singlet at δ -156.45 ppm.[1]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the exact mass expected to be 157.05390666 Da, corresponding to the molecular formula C₇H₈FNO₂.[2][3]

Application in Drug Development: A Key HBV Intermediate

The primary driver for the increased availability and research into this compound is its role as a foundational scaffold for a potent Hepatitis B Virus (HBV) drug candidate.[1][5] Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[6][7]

In the context of HBV inhibitors, the fluoro-pyrrole moiety serves as a bioisostere for other chemical groups, enhancing binding affinity to the viral target and improving metabolic stability. The fluorine atom's high electronegativity can influence hydrogen bonding interactions and block sites of metabolism, thereby prolonging the drug's half-life in the body.

The synthesis of the final active pharmaceutical ingredient (API) involves further functionalization of the this compound core, for example, through Vilsmeier-Haack formylation to introduce a formyl group, which can then be elaborated into more complex side chains.[5]

Caption: Role of the title compound as a key building block in drug synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of this compound, a key step in its elaboration into more complex drug intermediates.[5] This procedure is provided for illustrative purposes and must be conducted by qualified personnel in a suitable laboratory setting.

Objective: To introduce a formyl group at the C4 or C5 position of the pyrrole ring.

Materials:

-

This compound

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Diethyl ether (Et₂O)

-

Sodium hydroxide (NaOH) solution (2 M)

-

Ice

-

Argon or Nitrogen gas supply

Procedure:

-

To a flask containing DMF (8.9 mL, 115 mmol) under an inert atmosphere (Argon), cool the solution to 0 °C using an ice bath.

-

Slowly add POCl₃ (1.95 mL, 21.0 mmol) to the cooled DMF. Stir the mixture at 0 °C for 30 minutes. This forms the Vilsmeier reagent in situ.

-

Prepare a solution of this compound (3.00 g, 19.1 mmol) in DMF (29 mL).

-

Add the substrate solution to the Vilsmeier reagent.

-

Heat the resulting solution to 90 °C and stir overnight.

-

After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto ice (approx. 100 mL) to quench the reaction.

-

Adjust the pH of the aqueous solution to 9 by adding 2 M NaOH solution.

-

Extract the product into diethyl ether (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of 4- and 5-formylated regioisomers, which can be separated by flash column chromatography.[5]

Trustworthiness: This protocol is based on a published, peer-reviewed synthetic procedure.[5] The workup, involving quenching on ice and pH adjustment, is a standard and self-validating method for neutralizing the acidic reaction conditions and enabling efficient extraction of the product.

Safety and Handling

This compound is a chemical compound intended for research use. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For complete safety information, consult the material's Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its well-defined physicochemical properties, coupled with increasingly efficient synthetic routes, have positioned it as a critical component in the synthesis of advanced drug candidates, particularly in the antiviral field. The strategic placement of the fluorine atom provides a powerful tool for fine-tuning molecular properties, underscoring the importance of fluorinated heterocycles in the ongoing quest for novel and more effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H8FNO2 | CID 10057761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. ethyl 5-fluoro-1H-pyrrole-2-carboxylate | C7H8FNO2 | CID 89826240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scitechnol.com [scitechnol.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Role of Fluorine in Pyrrole Scaffolds for Drug Discovery

An In-Depth Technical Guide to Ethyl 3-fluoro-1H-pyrrole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. When incorporated into heterocyclic systems like pyrrole, a scaffold present in numerous pharmaceuticals, the impact is often profound.[1][2] The pyrrole ring is a versatile pharmacophore found in drugs targeting a wide range of diseases, including cancer, inflammation, and viral infections.[3][4][5]

This guide focuses on a specific, high-value building block: This compound . Its significance has been highlighted by its role as a key fragment in the synthesis of potent drug candidates against the Hepatitis B Virus (HBV).[6][7] Here, we provide an in-depth analysis of its structure, synthesis, and chemical properties to support researchers and drug development professionals in leveraging this compound for advanced therapeutic design.

Molecular Structure and Nomenclature

The foundational step in utilizing any chemical entity is a precise understanding of its structure and formal naming conventions.

IUPAC Name

The formally recognized IUPAC name for this compound is This compound .[8] This name explicitly defines the ethyl ester at position 2, the fluorine atom at position 3, and the parent heterocycle as a 1H-pyrrole.

Chemical Structure

The molecule consists of a five-membered aromatic pyrrole ring. An ethyl carboxylate group is attached at the C2 position, and a fluorine atom is substituted at the C3 position. The presence of these two electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyrrole core.

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C7H8FNO2 | CID 10057761 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of Isomerism in C7H8FNO2

An In-depth Technical Guide to the Chemical Properties and Hazards of C7H8FNO2 Isomers

The molecular formula C7H8FNO2 represents a fascinating landscape of chemical diversity, primarily occupied by a family of fluorinated aminobenzoic acids. While sharing the same atomic composition, these constitutional isomers exhibit distinct physicochemical properties, reactivity, and biological activities, a direct consequence of the varied positioning of the amino (-NH2), fluoro (-F), and carboxylic acid (-COOH) functional groups on the benzene ring.[1][2] This structural nuance is not merely academic; it has profound implications for their application in research and development, particularly within the pharmaceutical and agrochemical industries.[3][4] The introduction of a fluorine atom, for instance, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making these compounds highly sought-after building blocks in modern medicinal chemistry.[3]

This guide offers an in-depth exploration of the most prominent isomers of C7H8FNO2, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their chemical properties, synthesis, applications, and associated hazards. We will delve into the specifics of four key isomers: 2-Amino-5-fluorobenzoic acid, 3-Amino-4-fluorobenzoic acid, 4-Amino-2-fluorobenzoic acid, and 4-Amino-3-fluorobenzoic acid, equipping you with the technical knowledge to handle and utilize these versatile compounds effectively and safely.

Part 1: Isomer Profiles and Physicochemical Characteristics

The subtle shifts in substituent positions on the aromatic ring lead to significant differences in the properties of C7H8FNO2 isomers. Below are detailed profiles for four commercially significant fluoroaminobenzoic acid isomers.

2-Amino-5-fluorobenzoic Acid

Also known as 5-fluoroanthranilic acid, this isomer is a key intermediate in the synthesis of various biologically active molecules.[5][6] It is defined as an anthranilic acid derivative where a hydrogen at position 5 is substituted by fluorine.[6][7]

-

Nomenclature & Structure:

-

Physicochemical Properties: This compound typically appears as a white to light yellow crystal powder.[5][6]

| Property | Value | Source(s) |

| Molecular Weight | 155.13 g/mol | [5][8] |

| Melting Point | 181-183 °C | [5][6] |

| Boiling Point | 223.67 °C (estimate) | [6] |

| Solubility | Soluble in DMSO, Methanol | [5][8] |

| pKa | 1.86 ± 0.10 (predicted) | [5] |

-

Applications in Research and Drug Development: 2-Amino-5-fluorobenzoic acid is a versatile building block with significant applications in both biotechnology and pharmaceutical synthesis.[5]

-

Biotechnology: It serves as a toxic antimetabolite in the tryptophan pathway of yeast (Saccharomyces cerevisiae).[5][8] This property is exploited for the counterselection of the TRP1 genetic marker, enabling the selection of tryptophan auxotrophs in genetic manipulation experiments.[5][6][8]

-

Pharmaceutical Synthesis: It is a precursor for a range of therapeutic agents, including treatments for HIV, diabetes, and cancer.[5] For example, it is used in synthesizing styrylquinazolinones, which have shown potential as anticancer agents, and in the production of neuroprotective triazoquinolinones.[5][6]

-

3-Amino-4-fluorobenzoic Acid

This isomer is valued for its role as a versatile intermediate in organic synthesis, particularly for creating fluorinated compounds with enhanced metabolic stability and bioavailability in drug development.[9]

-

Nomenclature & Structure:

-

Physicochemical Properties: This compound is a white to light yellow powder.[9] Its low volatility, indicated by its low vapor pressure, enhances its safety during handling.[9]

| Property | Value | Source(s) |

| Molecular Weight | 155.13 g/mol | [10][11] |

| Melting Point | 184 °C | [9] |

| Boiling Point | 335.5 ± 27.0 °C at 760 mmHg | [9] |

| Density | 1.4 ± 0.1 g/cm³ | [9] |

| Flash Point | 156.7 ± 23.7 °C | [9] |

-

Applications in Research and Drug Development: The primary application of 3-amino-4-fluorobenzoic acid is as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[9] The presence of the amino and carboxyl groups allows for a range of chemical reactions like amide formation and esterification, while the fluorine atom is key to developing fluorinated drugs with improved pharmacokinetic properties.[9]

4-Amino-2-fluorobenzoic Acid

The ortho-position of the fluorine atom relative to the carboxylic acid in this isomer influences the molecule's electron distribution and steric hindrance, which can be leveraged to achieve enhanced selectivity in synthetic reactions.[4]

-

Nomenclature & Structure:

-

IUPAC Name: 4-amino-2-fluorobenzoic acid

-

CAS Number: 446-31-1

-

Linear Formula: H₂NC₆H₃(F)CO₂H

-

SMILES: Nc1ccc(C(O)=O)c(F)c1

-

-

Physicochemical Properties: This isomer is typically a solid, appearing as a cream-colored or pale yellow crystalline powder.[4][12]

| Property | Value | Source(s) |

| Molecular Weight | 155.13 g/mol | [13] |

| Melting Point | 210 °C (decomposes) | [13] |

| Boiling Point | 336.1 ± 27.0 °C (Predicted) | [13] |

| Form | Solid | |

| Purity | ≥97-99% (commercially available) | [14] |

-

Applications in Research and Drug Development: 4-Amino-2-fluorobenzoic acid is a strategic building block across several industries.[4]

-

Pharmaceuticals: It is a key intermediate in the synthesis of new antibiotics and other therapeutic drugs, where the fluorine atom often enhances efficacy and metabolic stability.[4][14] It is also used in peptide synthesis.[12][13]

-

Agrochemicals: It is used to synthesize active ingredients for advanced crop protection products.[4]

-

Materials Science: The compound finds use in formulating specialty dyes and can be incorporated into polymers to improve thermal and chemical resistance.[4][14]

-

4-Amino-3-fluorobenzoic Acid

This isomer is another valuable intermediate in organic synthesis, contributing to the production of pharmaceuticals and advanced materials.[15]

-

Nomenclature & Structure:

-

Physicochemical Properties: Appearing as a white to light yellow crystalline material, this compound shows good thermal stability.[15]

| Property | Value | Source(s) |

| Molecular Weight | 155.126 g/mol | [15] |

| Melting Point | 215-218 °C | [15] |

| Boiling Point | 320.8 ± 27.0 °C at 760 mmHg | [15] |

| Density | 1.4 ± 0.1 g/cm³ | [15] |

| Flash Point | 147.8 ± 23.7 °C | [15] |

-

Applications in Research and Drug Development: The unique arrangement of functional groups in 4-amino-3-fluorobenzoic acid makes it a versatile cornerstone for synthesizing complex molecules.[15] Its applications are primarily as an intermediate in the production of pharmaceuticals, agrochemicals, and other advanced materials through reactions like nucleophilic substitutions and amide formations.[15]

Part 2: Synthesis, Reactivity, and Experimental Protocols

The synthesis of fluoroaminobenzoic acids often involves the reduction of a corresponding nitrobenzoic acid precursor. This is a robust and widely used method in organic chemistry.

General Synthesis Pathway: Reduction of Nitro-precursor

A common and efficient method for synthesizing amino-fluoro-benzoic acids is the catalytic hydrogenation of the corresponding nitro-fluoro-benzoic acid.[12] This process typically involves using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[12][13]

Caption: General workflow for the synthesis of 4-Amino-2-fluorobenzoic acid.

Step-by-Step Experimental Protocol: Synthesis of 4-Amino-2-fluorobenzoic Acid

This protocol is a representative example based on established literature procedures for the reduction of a nitroaromatic compound.[12][13]

Objective: To synthesize 4-amino-2-fluorobenzoic acid from 2-fluoro-4-nitrobenzoic acid via catalytic hydrogenation.

Materials:

-

2-Fluoro-4-nitrobenzoic acid (starting material)

-

Methanol (reagent grade)

-

Acetic acid (glacial)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Dissolution: In a suitable round-bottom flask, dissolve 2-fluoro-4-nitrobenzoic acid (e.g., 1.0 g) in a solvent mixture of acetic acid and methanol (e.g., 20 mL, 1:1 v/v).[12][13]

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (e.g., 25 mg) to the solution.[12] The mixture should be handled in an inert atmosphere if possible to prevent premature reaction.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the flask with hydrogen gas to replace the air. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[12][13]

-

Reaction Monitoring: Allow the reaction to proceed overnight.[12] The progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[12][13] Wash the filter pad with a small amount of the solvent mixture to ensure complete recovery of the product.

-

Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent by distillation under reduced pressure using a rotary evaporator.[12][13]

-

Drying: The resulting solid is the desired product, 4-amino-2-fluorobenzoic acid. Dry the solid under vacuum to remove any residual solvent. The yield is typically high, often quantitative.[12][13]

Part 3: Hazards, Safety, and Handling

While invaluable in research, C7H8FNO2 isomers are active chemical compounds and must be handled with appropriate caution. Hazard profiles can vary slightly between isomers, but general safety principles apply.

GHS Hazard Classification and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Below is a summary of typical hazards associated with these compounds.

Caption: Logical relationship for hazard assessment and mitigation.

Summary of GHS Hazards for Fluoroaminobenzoic Acids:

| Hazard Class | Hazard Statement Code(s) | Isomer(s) with this Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed | 4-Amino-2-fluorobenzoic acid |

| Skin Corrosion/Irritation | H315: Causes skin irritation | 3-Amino-4-fluorobenzoic acid,[10] 4-Amino-2-fluorobenzoic acid |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | 4-Amino-2-fluorobenzoic acid |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 3-Amino-4-fluorobenzoic acid[10] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | 3-Amino-4-fluorobenzoic acid,[10] 4-Amino-2-fluorobenzoic acid |

Note: This table is not exhaustive. Always consult the specific Safety Data Sheet (SDS) for the particular isomer and supplier you are using.

Safe Handling and Storage Procedures

Engineering Controls:

-

Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[16]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[16]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator (e.g., N95 dust mask) for solids.

Handling:

-

Avoid contact with skin, eyes, and clothing.[16]

-

Do not breathe dust.

-

Wash hands thoroughly after handling.[16]

Storage:

-

Keep containers tightly closed.[16]

-

Store in a cool, dry, and well-ventilated place.[9][15] Some isomers may recommend refrigerated storage.[14][16]

Conclusion

The isomers of C7H8FNO2, particularly the fluoroaminobenzoic acids, are more than just variations on a theme. They are potent chemical tools whose utility is defined by their specific isomeric structures. For researchers in drug discovery and materials science, understanding the distinct properties, reactivity, and hazards of each isomer is paramount for successful and safe innovation. The fluorine substituent, a hallmark of these molecules, imparts unique characteristics that continue to be exploited in the development of next-generation pharmaceuticals and advanced materials.[3][4] As with any active chemical compound, a thorough review of the specific Safety Data Sheet and adherence to rigorous safety protocols are essential prerequisites to any experimental work.

References

- 1. five constitutional isomers of molecular formula C7H8O structural isomers structural formula skeletal formula of C7H8O 5 isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. Examples of constitutional isomers of molecular formula C7H8, structural isomers carbon chain structural constitutional isomers of C7H8 formula skeletal formula of isomers alkenes alkynes cycloalkenes cycloalkynes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors chemistry courses [docbrown.info]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Amino-5-fluorobenzoic acid CAS#: 446-08-2 [m.chemicalbook.com]

- 7. 2-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 101412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. innospk.com [innospk.com]

- 10. 3-Amino-4-fluorobenzoic acid | C7H6FNO2 | CID 75396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. 4-AMINO-2-FLUOROBENZOIC ACID | 446-31-1 [chemicalbook.com]

- 13. 4-AMINO-2-FLUOROBENZOIC ACID CAS#: 446-31-1 [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. innospk.com [innospk.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-fluoro-1H-pyrrole-2-carboxylate (CAS: 168102-05-4). As a key building block in the synthesis of potent drug candidates, particularly against the Hepatitis B virus, a thorough understanding of its structural and electronic properties is paramount for researchers in medicinal chemistry and drug development.[1][2] This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to present a complete characterization profile. We delve into the causality behind experimental choices and provide detailed, field-proven protocols for data acquisition, ensuring a self-validating approach to structural confirmation.

Introduction and Significance

This compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical industry. The introduction of a fluorine atom onto the pyrrole ring dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design. Its established role as a precursor to advanced antiviral agents necessitates robust and reliable methods for its identification and quality control.[2] This guide serves as an authoritative reference for scientists, providing the necessary spectroscopic benchmarks and analytical methodologies.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 168102-05-4 | PubChem[3] |

| Molecular Formula | C₇H₈FNO₂ | PubChem[3] |

| Molecular Weight | 157.14 g/mol | PubChem[3] |

Molecular Structure and Spectroscopic Correlation

The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the proton and carbon environment (NMR) to functional groups (IR) and overall mass and fragmentation (MS).

References

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate

Foreword: The Crucial Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, understanding a compound's solubility is not merely a preliminary step but a cornerstone of its entire lifecycle. Poor solubility can be a significant impediment, leading to challenges in formulation, inaccurate bioassay results, and diminished bioavailability.[1][2] This guide is dedicated to providing a comprehensive framework for characterizing the solubility of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a substituted pyrrole ester of interest. While specific experimental data for this compound is not publicly available, this document will equip you with the foundational knowledge, predictive insights, and detailed protocols to thoroughly investigate its solubility profile.

Introduction to this compound: A Molecule of Interest

This compound belongs to the pyrrole class of heterocyclic aromatic organic compounds.[3] Pyrrole and its derivatives are significant structural motifs in a vast array of natural products and pharmacologically active compounds, including heme and certain nonsteroidal anti-inflammatory drugs.[3][4][5][6] The introduction of a fluorine atom and an ethyl carboxylate group to the pyrrole ring is expected to modulate its physicochemical properties, including its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO₂ | PubChem[7] |

| Molecular Weight | 157.14 g/mol | PubChem[7] |

| Physical Form | Solid | Sigma-Aldrich[8] |

| Predicted Boiling Point | 261.1 ± 25.0 °C | Echemi[9] |

| Predicted Density | 1.243 ± 0.06 g/cm³ | Echemi[9] |

| XLogP3 | 1.4 | PubChem[7] |

The XLogP3 value of 1.4 suggests that the compound has a moderate degree of lipophilicity.[7] This, combined with the presence of a hydrogen bond donor (the pyrrole N-H) and acceptor (the carbonyl oxygen and fluorine atom), indicates that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capabilities.

Predicting Solubility: A Chemist's Rationale

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[10][11] The structure of this compound, featuring both polar (ester, N-H, fluorine) and non-polar (ethyl group, aromatic ring) regions, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen and fluorine can act as hydrogen bond acceptors. Therefore, some solubility in these solvents is expected. However, the overall non-polar character contributed by the ethyl group and the pyrrole ring may limit its aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the compound's polarity, it is likely to exhibit good solubility in solvents like DMSO and DMF.

-

Non-polar Solvents (e.g., hexane, toluene): Due to the presence of polar functional groups, the compound is expected to have limited solubility in non-polar solvents.

Experimental Determination of Solubility: Protocols and Workflows

A comprehensive understanding of a compound's solubility requires distinguishing between its kinetic and thermodynamic solubility.[1][12]

-

Kinetic Solubility: This is the concentration of a compound that can be reached when a solution is prepared by adding the compound from a concentrated stock (typically in DMSO) to an aqueous buffer.[13][14] It is a measure of how quickly a compound dissolves and is often used in high-throughput screening.[12][13]

-

Thermodynamic (or Equilibrium) Solubility: This is the concentration of a saturated solution of a compound in a specific solvent when equilibrium has been established between the dissolved and undissolved states.[2][15][16] It represents the true solubility of the compound.[16]

Protocol for Kinetic Solubility Determination (Nephelometric Method)

This high-throughput method relies on detecting precipitate formation by measuring light scattering.[1][12][17]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[17]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 5 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 245 µL) of PBS buffer. This creates a range of final compound concentrations with a consistent final DMSO concentration (e.g., 2%).[14][17]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a set period (e.g., 2 hours).[1]

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

References

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. jmest.org [jmest.org]

- 7. This compound | C7H8FNO2 | CID 10057761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 168102-05-4 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. chem.ws [chem.ws]

- 11. youtube.com [youtube.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Advent and Evolution of Fluorinated Pyrroles: A Synthetic Chemist's In-Depth Guide

Abstract

The strategic incorporation of fluorine into the pyrrole scaffold has profoundly impacted medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, have made fluorinated pyrroles highly sought-after motifs in drug discovery and functional materials development. This technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for accessing these valuable compounds. We will delve into the pioneering early efforts, the development of classical and modern synthetic strategies, and provide detailed, field-proven protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of fluorinated pyrroles.

Introduction: The Compelling Case for Fluorinating Pyrroles

The pyrrole nucleus is a privileged scaffold in a vast array of biologically active natural products and pharmaceutical agents.[1] Its presence in fundamental structures like heme and chlorophyll underscores its biological significance. The introduction of fluorine, the most electronegative element, into this heterocyclic framework can dramatically modulate a molecule's properties.[2] Fluorine's small size allows it to act as a "super-hydrogen," while its powerful electron-withdrawing nature can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation.[2] These attributes often translate to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, the development of robust and versatile methods for the synthesis of fluorinated pyrroles has been a significant endeavor in synthetic organic chemistry.

This guide will navigate the historical landscape of fluorinated pyrrole synthesis, from the initial challenging forays into direct fluorination to the sophisticated modern techniques that allow for precise control over regioselectivity and stereoselectivity. We will examine two primary strategic approaches: the direct fluorination of a pre-formed pyrrole ring and the construction of the pyrrole ring from fluorinated precursors.

The Early Era: Taming the Reactivity of Fluorine

The history of organofluorine chemistry is marked by the challenge of handling highly reactive and often hazardous fluorinating agents.[3] Early attempts at direct fluorination of organic molecules with elemental fluorine were often fraught with difficulties, leading to complex product mixtures and, in some cases, violent reactions.[3] The synthesis of fluorinated heterocycles, including pyrroles, was therefore a formidable task.

Pioneering Work with Perfluoroalkyl Pyrroles

One of the earliest successes in accessing fluorinated pyrroles involved the introduction of perfluoroalkyl groups, particularly the trifluoromethyl (CF₃) group. In the early 1980s, the research groups of Yoshiro Kobayashi and Hisanobu Ogoshi made significant contributions in this area.

Kobayashi and his team reported on the synthesis and reactions of valence-bond isomers of tetrakis(trifluoromethyl)pyrroles in 1980.[4] Their work demonstrated that the presence of multiple trifluoromethyl groups could stabilize otherwise reactive pyrrole isomers.

In 1983, Ogoshi and coworkers described the synthesis of β-trifluoromethylpyrroles.[5] This work was instrumental in providing access to pyrroles bearing this important functional group, which is now a common feature in many pharmaceuticals.

These early syntheses typically relied on the construction of the pyrrole ring from precursors already containing the trifluoromethyl group, as direct trifluoromethylation of the pyrrole ring was still a developing field.

Strategic Approaches to Fluorinated Pyrrole Synthesis

The synthetic strategies for obtaining fluorinated pyrroles can be broadly categorized into two main approaches, each with its own set of advantages and challenges.

dot

References

- 1. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemistry of Fluorinated Pyrroles [ouci.dntb.gov.ua]

Chapter 1: The Electronic Landscape of the 3-Fluoropyrrole Core

An In-Depth Technical Guide to the Theoretical Properties of 3-Fluoropyrrole Derivatives

This guide provides an in-depth exploration of the theoretical properties of 3-fluoropyrrole derivatives, a class of molecules of significant interest to researchers, scientists, and drug development professionals. The strategic introduction of a fluorine atom onto the pyrrole scaffold profoundly alters its electronic, structural, and reactive characteristics. Understanding these changes through a theoretical and computational lens is paramount for the rational design of novel therapeutics and advanced materials. This document moves beyond a simple recitation of facts, offering insights into the causal relationships between molecular structure and observable properties, grounded in authoritative computational chemistry principles.

The substitution of hydrogen with fluorine at the C3 position of the pyrrole ring introduces a fascinating dichotomy of electronic effects that reshapes the molecule's behavior. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (–I) through the sigma (σ) framework. Concurrently, its lone pairs can participate in resonance, donating electron density back to the π-system (a +M or +R effect).[1] The interplay of these opposing forces is central to the unique properties of 3-fluoropyrrole.

Aromaticity and Electron Distribution

Pyrrole is a classic aromatic heterocycle, with the nitrogen lone pair participating in the 6π-electron system.[2] The introduction of fluorine raises questions about the preservation of this aromaticity. Computational methods, particularly Density Functional Theory (DFT), allow us to quantify this. While the strong inductive effect of fluorine might be expected to destabilize the electron-rich ring, studies on fluorinated aromatic systems suggest that the overall aromatic character is largely retained and can even be stabilized.[3]

The molecular electrostatic potential (MEP) map provides a visual representation of the electron distribution. For 3-fluoropyrrole, the MEP would predictably show a region of high negative potential (red/orange) localized on the fluorine atom, reflecting its high electronegativity. The nitrogen atom's region would be less negative compared to unsubstituted pyrrole due to the overall electron withdrawal. This redistribution of charge is critical for how the molecule interacts with biological targets like protein active sites.[4]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The strong electron-withdrawing nature of fluorine generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO when compared to unsubstituted pyrrole.[1] This increased HOMO-LUMO gap can correlate with enhanced kinetic stability.

The distribution of these orbitals is also altered. In pyrrole, the HOMO has significant density on the C2 and C5 carbons. The introduction of fluorine at C3 draws electron density away, which can influence the preferred sites for electrophilic attack. Time-dependent DFT (TD-DFT) calculations can further leverage these orbital energies to predict electronic excitation properties.[5]

Chapter 2: Conformational Preferences and Structural Parameters

Computational geometry optimization provides precise, low-energy three-dimensional structures. For 3-fluoropyrrole, theoretical calculations predict specific changes in bond lengths and angles compared to the parent pyrrole molecule.

Calculated Structural Data

The C-F bond itself is exceptionally strong. The adjacent C2-C3 and C3-C4 bonds are often slightly shortened due to the inductive effect. DFT calculations using basis sets like 6-311++G(d,p) provide results that agree well with experimental data where available.[6]

| Parameter | Pyrrole (Calculated) | 3-Fluoropyrrole (Calculated) | Causality of Change |

| Bond Length (Å) | |||

| C-F | N/A | ~1.35 Å | Strong, polar covalent bond. |

| C2-C3 | ~1.38 Å | ~1.37 Å | Inductive withdrawal strengthens adjacent bonds. |

| C3-C4 | ~1.42 Å | ~1.41 Å | Minor shortening due to inductive effects. |

| HOMO Energy | ~ -5.6 eV | ~ -6.0 eV | Stabilization due to electron-withdrawing fluorine.[1] |

| LUMO Energy | ~ 0.3 eV | ~ 0.1 eV | Stabilization due to electron-withdrawing fluorine.[1] |

| HOMO-LUMO Gap | ~ 5.9 eV | ~ 6.1 eV | Increased gap suggests higher kinetic stability. |

Note: The values presented are illustrative and derived from typical DFT (B3LYP/6-31G) calculations for comparative purposes.*[7]

Conformational Analysis of Derivatives

For substituted 3-fluoropyrrole derivatives, particularly those with flexible side chains, the fluorine atom can exert significant control over conformational preferences. This is due to steric and electronic effects, such as the gauche effect, where electronegative substituents prefer a gauche arrangement.[8] In drug design, forcing a molecule into a specific, bioactive conformation is a key strategy, and fluorine is a powerful tool for achieving this.[9]

Chapter 3: Reactivity and Mechanistic Insights

Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, primarily at the C2 position.[10] The introduction of a 3-fluoro substituent acts as a deactivating group due to its strong inductive effect, slowing the rate of electrophilic attack. However, it also acts as a director, influencing the position of subsequent substitutions. The interplay between the deactivating inductive effect and the resonance effect (which directs ortho/para) makes theoretical prediction of reactivity essential.

Logical Framework for Reactivity Prediction

The following diagram outlines the logical flow for using computational methods to predict the regioselectivity of an electrophilic aromatic substitution reaction on a 3-fluoropyrrole core.

References

- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine Atoms on C6H5-Corrole Affect the Interaction with Mpro and PLpro Proteases of SARS-CoV-2: Molecular Docking and 2D-QSAR Approaches [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a key building block in the synthesis of innovative therapeutics, including potent antiviral agents. Its chemical stability is paramount to ensuring the integrity, purity, and ultimate efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its susceptibility to various environmental factors and outlining best practices for its storage and handling. Drawing upon data from related pyrrole and fluorinated heterocyclic compounds, this document offers a predictive analysis of potential degradation pathways and provides robust protocols for establishing and monitoring the stability of this critical synthetic intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

The incorporation of fluorine into heterocyclic scaffolds is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This compound represents a valuable synthon, combining the privileged pyrrole core with the unique electronic properties of fluorine. Its application as a key fragment in the development of a potent drug candidate against the Hepatitis B virus underscores its importance in the pharmaceutical landscape.

The inherent reactivity of the pyrrole ring, coupled with the presence of a hydrolyzable ester functional group and an activating fluoro substituent, necessitates a thorough understanding of the molecule's stability. This guide aims to provide the scientific community with the foundational knowledge required to maintain the quality and purity of this compound throughout its lifecycle, from laboratory-scale synthesis to large-scale manufacturing.

Chemical Stability Profile

While specific, long-term stability data for this compound is not extensively published, a robust stability profile can be inferred from the known reactivity of the pyrrole nucleus, the chemistry of ethyl esters, and the influence of fluorine substitution on related heterocyclic systems.

Hydrolytic Stability

The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-fluoro-1H-pyrrole-2-carboxylic acid and ethanol.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically slower than base-catalyzed hydrolysis. The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The equilibrium can be shifted towards the ester by minimizing contact with water.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis and will proceed to completion.

The electron-withdrawing nature of the fluorine atom at the 3-position may influence the rate of hydrolysis. While fluorine's inductive effect can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, its presence can also affect the overall electron density and stability of the pyrrole ring.

Thermal Stability

Pyrrole and its derivatives can be susceptible to thermal degradation. Studies on other pyrrole esters have shown that decomposition can occur at elevated temperatures. The presence of the fluorine atom, with the high bond strength of the C-F bond, may impart some thermal stability to the molecule. However, at sufficiently high temperatures, decomposition is expected. The potential degradation pathways could involve decarboxylation of the corresponding carboxylic acid (if hydrolysis occurs), polymerization of the pyrrole ring, or other complex fragmentation processes.

Photostability

Pyrrole-containing compounds can be sensitive to light. The pyrrole ring can undergo photo-oxidation, leading to the formation of various degradation products. The extent of photodegradation is highly dependent on the substituents present on the pyrrole ring. It is crucial to protect this compound from light to prevent the formation of photolytic degradants.

Oxidative Stability

The electron-rich pyrrole ring is susceptible to oxidation. Contact with strong oxidizing agents should be avoided. The presence of the electron-withdrawing fluorine atom may slightly decrease the electron density of the pyrrole ring, potentially offering some protection against oxidation compared to unsubstituted pyrroles. However, this effect is likely to be modest, and precautions against oxidative degradation are still warranted.

Recommended Storage and Handling Conditions

Based on the inferred stability profile, the following storage and handling conditions are recommended to maintain the purity and integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential thermal degradation and hydrolytic decomposition. |

| Light | Store in a light-resistant container. | To prevent photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and minimize contact with atmospheric moisture. |

| Moisture | Keep container tightly sealed to prevent moisture ingress. | To minimize the risk of hydrolysis of the ethyl ester. |

| Incompatible Materials | Avoid contact with strong acids, strong bases, and strong oxidizing agents. | To prevent chemical reactions that could lead to degradation of the compound. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Experimental Protocols for Stability Assessment

To definitively establish the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

Forced Degradation Study Protocol

The following protocol outlines a typical forced degradation study as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[1][2][3][4]

Objective: To identify the likely degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable buffer components for HPLC)

Stress Conditions:

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

If no degradation is observed, increase the acid concentration (1 M HCl) and/or temperature.

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

-

Maintain at room temperature for a defined period, monitoring the reaction frequently due to the expected rapid hydrolysis.

-

If necessary, perform the study at a lower temperature to control the degradation rate.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add 3% H₂O₂.

-

Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

If no degradation is observed, a higher concentration of H₂O₂ (up to 30%) or heating can be employed.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a calibrated oven (e.g., 80 °C) for a defined period (e.g., 7 days).

-

Also, prepare a solution of the compound and expose it to the same thermal stress.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis of Stressed Samples:

-

All stressed samples should be analyzed using a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection.[5][6][7]

-

The method should be capable of separating the parent compound from all significant degradation products.

-

Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.

-

Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.[5]

Diagram of Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Conclusion

While this compound is a vital component in the synthesis of next-generation pharmaceuticals, its inherent chemical functionalities necessitate careful consideration of its stability. This guide provides a framework for understanding its potential degradation pathways based on established chemical principles and data from analogous structures. The recommended storage and handling procedures are designed to mitigate the risks of degradation, ensuring the compound's quality and purity. For drug development professionals, the implementation of a comprehensive forced degradation study, as outlined in this document, is a critical step in developing robust and reliable manufacturing processes and ensuring the ultimate safety and efficacy of the final drug product.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. sgs.com [sgs.com]

- 3. onyxipca.com [onyxipca.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. scielo.br [scielo.br]

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate via Direct Electrophilic Fluorination